2,6-Dimethylhippuric acid
Description
2,6-Dimethylhippuric acid (2,6-DMHA) is a hippuric acid derivative formed by the conjugation of glycine with 2,6-dimethylbenzoic acid (2,6-DMBA). Structurally, it features methyl groups at the 2- and 6-positions of the benzene ring (para to the carboxylic acid group) (Fig. 1). For instance, 2,6-DMBA is identified as a metabolite of hemimellitene (1,2,3-trimethylbenzene, 1,2,3-TMB) in rats and humans , suggesting that 2,6-DMHA may serve as a biomarker for exposure to this isomer.
Properties
IUPAC Name |
2-[(2,6-dimethylbenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-8(2)10(7)11(15)12-6-9(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLYGBUJXQJDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724807 | |
| Record name | N-(2,6-Dimethylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187980-98-9 | |
| Record name | N-(2,6-Dimethylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylhippuric acid can be synthesized through the reaction of 2,6-dimethylbenzoic acid with glycine. The reaction typically involves the formation of an amide bond between the carboxyl group of 2,6-dimethylbenzoic acid and the amino group of glycine. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of automated peptide synthesizers or flow chemistry techniques. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dimethylhippuric acid can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine, 2,6-dimethylbenzylamine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Toxicological Applications
Biomarker for Solvent Exposure
2,6-Dimethylhippuric acid serves as a biomarker for exposure to certain solvents, particularly toluene and xylene. It is formed in the body through the conjugation of these solvents with glycine. The measurement of this compound in urine can indicate the level of exposure to these solvents.
- Case Study : A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted that workers exposed to mixed organic solvents showed elevated levels of this compound in their urine samples compared to unexposed controls. This finding supports its utility as a biological marker for occupational exposure monitoring .
Toxicokinetics
Research into the toxicokinetics of this compound has revealed insights into its metabolism and excretion patterns. Understanding these patterns is crucial for assessing health risks associated with solvent exposure.
- Data Table: Toxicokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 5-10 hours |
| Urinary excretion rate | 70-80% within 24 hours |
| Metabolic pathway | Glycine conjugation |
Environmental Monitoring
Indicator of Environmental Pollution
The presence of this compound in environmental samples can indicate pollution from industrial activities involving organic solvents. Its detection in water or soil samples can help assess contamination levels.
- Case Study : A study published in Environmental Science & Technology reported that elevated levels of this compound were found in groundwater near industrial sites using xylene-based products. This correlation suggests that monitoring this compound can be an effective method for assessing environmental contamination .
Analytical Chemistry
Analytical Methods Development
The compound is also used in developing analytical methods for detecting solvent exposure. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify levels of this compound in biological and environmental samples.
- Data Table: Analytical Methods Comparison
| Method | Detection Limit | Sample Type |
|---|---|---|
| GC-MS | 0.1 µg/mL | Urine |
| High-Performance Liquid Chromatography (HPLC) | 0.5 µg/mL | Water |
Health Risk Assessment
Occupational Health Studies
Studies involving workers exposed to solvents have utilized this compound levels to assess potential health risks. These studies often correlate urinary concentrations with health outcomes such as neurological effects or respiratory issues.
Mechanism of Action
The primary mechanism of action of 2,6-dimethylhippuric acid is its role as a metabolite of xylene. Xylene is metabolized in the liver by cytochrome P450 enzymes to form methylbenzoic acids, which are then conjugated with glycine to produce this compound. This compound is subsequently excreted in the urine. The molecular targets involved in this process include the enzymes responsible for the oxidation and conjugation reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position of methyl substituents significantly influences polarity, solubility, and chromatographic behavior. Key comparisons include:
Notes:
Analytical Challenges
- Separation of Isomers : Differentiation of dimethylhippuric acid isomers requires optimized HPLC conditions. For example:
- Detection Limits : 3,4-DMHA has a reported detection limit of 1–5 µg/mL in urine , but analogous data for 2,6-DMHA are lacking.
Biological Activity
2,6-Dimethylhippuric acid (DMHA) is a metabolite of trimethylbenzene (TMB), primarily formed through the conjugation of TMB with glycine. Its biological activity is of interest due to its implications in toxicology, environmental health, and potential therapeutic effects. This article provides a comprehensive overview of the biological activities associated with DMHA, including its metabolic pathways, antioxidant properties, and interactions with microbial systems.
Metabolic Pathways
This compound is primarily produced in the human body through the metabolism of TMB. Studies indicate that approximately 78% of TMB is eliminated as dimethylhippuric acids in animal models, with significant differences in metabolic pathways between humans and other species . The major metabolic routes include:
- Glycine Conjugation : DMHA is formed by the glycine conjugation of TMB.
- Excretion : In humans, DMHA is excreted as both unconjugated and conjugated forms, with glucuronides and sulfates being significant .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of DMHA. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. For instance, an investigation into various compounds revealed that DMHA exhibited notable antioxidant activity comparable to established antioxidants like ascorbic acid .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (mg/mL) |
|---|---|
| This compound | 0.065 |
| Ascorbic Acid | 0.022 |
| Butylated Hydroxyanisole (BHA) | 0.015 |
This data suggests that DMHA may play a role in reducing oxidative damage in cells.
Antibacterial Activity
In addition to its antioxidant properties, DMHA has been investigated for its antibacterial effects. Research indicates that it can inhibit the growth of various bacterial strains by disrupting their respiratory chain dehydrogenase activity. This disruption leads to impaired energy production in bacteria, ultimately resulting in bacterial death .
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.027 mg/mL |
Microbial Degradation
DMHA has also been studied for its role in microbial degradation processes. Certain microbial strains can utilize DMHA as a carbon source, leading to its degradation into simpler compounds. This process is significant for bioremediation applications where TMB contamination occurs .
Case Studies
Several case studies have explored the implications of DMHA in environmental health and toxicology:
-
Human Health Risk Assessment :
A baseline assessment indicated that exposure to TMB and its metabolites, including DMHA, could lead to increased acid phosphatase activity, suggesting potential toxicological effects at higher concentrations . -
Microbial Interaction Studies :
Research involving microbial strains demonstrated that DMHA could be effectively degraded under specific conditions, showcasing its potential utility in bioremediation efforts aimed at TMB pollutants .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2,6-Dimethylhippuric acid in biological samples?
- Methodological Answer : Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 μm) is widely used. Optimal conditions include a mobile phase of 20% acetonitrile in 20 mM phosphate buffer (pH 3.0) with 4 mM sodium octyl sulfate (SOS) as an ion-pairing agent. This setup achieves recovery rates >96% and precision <5% RSD in urine samples . Validation should include spiked matrix calibration and comparison with certified reference materials.
Q. Why is isomer-specific analysis critical for dimethylhippuric acids in exposure studies?
- Methodological Answer : Different trimethylbenzene (TMB) isomers metabolize into distinct dimethylhippuric acid (DMHA) isomers (e.g., 3,4-DMHA vs. 2,6-DMHA). For example, 1,2,4-TMB exposure primarily yields 3,4-DMHA, while hemimellitene (1,2,3-TMB) produces 2,6-DMBA. Chromatographic separation (e.g., using SOS vs. sodium hexyl sulfate) is essential to avoid misidentification .
Q. How can urinary 2,6-DMHA levels be correlated with occupational exposure thresholds?
- Methodological Answer : Establish dose-response relationships by measuring airborne TMB concentrations (via gas chromatography) alongside urinary 2,6-DMHA levels. Linear regression models (e.g., r=0.866 for 3,4-DMHA vs. 1,2,4-TMB) can validate biomarker utility. Adjust for creatinine normalization to account for urine dilution .
Advanced Research Questions
Q. How do variations in chromatographic conditions affect the quantification accuracy of 2,6-DMHA in complex matrices?
- Methodological Answer : Retention times are sensitive to pH, ion-pairing agents, and acetonitrile concentration. For instance, SOS at pH 3.0 reduces peak tailing for DMHAs compared to SDS. Systematic optimization using a design-of-experiments (DoE) approach is recommended to balance resolution and analysis time .
Q. What experimental strategies resolve contradictions in reported DMHA recovery rates across studies?
- Methodological Answer : Discrepancies often arise from differences in mobile phase preparation (e.g., SOS purity) or sample pretreatment (e.g., solid-phase extraction efficiency). Cross-laboratory validation using standardized protocols (e.g., ISO 17025) and inter-laboratory proficiency testing can harmonize results .
Q. How can kinetic modeling improve understanding of 2,6-DMHA formation and excretion in vivo?
- Methodological Answer : Compartmental pharmacokinetic models, parameterized with urinary excretion data from controlled TMB exposures, can predict metabolite accumulation. For example, first-order kinetics for 2,6-DMBA excretion in rats showed increased clearance rates with repeated exposure . Validate models using mass balance studies and isotope-labeled tracers.
Q. What are the limitations of using 2,6-DMHA as a biomarker for long-term TMB exposure?
- Methodological Answer : Nonlinear excretion kinetics at high exposure levels and inter-individual metabolic variability (e.g., cytochrome P450 polymorphisms) may reduce reliability. Complementary biomarkers, such as blood TMB levels or breath analysis, should be integrated for comprehensive exposure assessment .
Data Interpretation and Reporting
Q. How should researchers address co-elution challenges in DMHA isomer analysis?
- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. For HPLC-UV systems, gradient elution (e.g., 10–30% acetonitrile over 15 minutes) enhances separation. Confirm peak identity using retention time matching with authentic standards and spectral libraries .
Q. What statistical approaches are robust for analyzing low-concentration DMHA datasets?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. For longitudinal studies, mixed-effects models account for intra-subject variability. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (e.g., LOD = 3σ, LOQ = 10σ) .
Tables for Key Experimental Parameters
Key Research Gaps and Recommendations
- Isomer-Specific Toxicity Data : Limited studies compare the toxicokinetics of 2,6-DMHA with other DMHA isomers. Prioritize in vitro assays (e.g., hepatocyte metabolism) to elucidate isomer-specific pathways .
- Advanced Detection Techniques : Explore capillary electrophoresis or microfluidic LC systems for high-throughput DMHA analysis in field studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
